![molecular formula C8H18O4 B8229455 3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol CAS No. 92144-80-4](/img/structure/B8229455.png)
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol
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Overview
Description
“3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” is a linker consisting of two terminal hydroxyl groups . The partial PEG chain increases the water solubility of a compound in aqueous media . The hydroxyl groups enable further derivatization or replacement with other reactive functional groups .
Molecular Structure Analysis
The molecular formula of “3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” is C8H18O4 . It has a molecular weight of 178.23 . The structure consists of a propyl chain with two terminal hydroxyl groups, and a partial PEG chain that increases the water solubility of a compound in aqueous media .Chemical Reactions Analysis
As for the chemical reactions, the hydroxyl groups in “3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” enable further derivatization or replacement with other reactive functional groups . This suggests that it can participate in various chemical reactions involving these groups.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol” include a molecular weight of 178.23 and a molecular formula of C8H18O4 . It is known to increase the water solubility of a compound in aqueous media .properties
IUPAC Name |
3-[2-(3-hydroxypropoxy)ethoxy]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c9-3-1-5-11-7-8-12-6-2-4-10/h9-10H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZKLYYSRLFPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)COCCOCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276641 |
Source
|
Record name | 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Hydroxypropoxy)ethoxy]propan-1-ol | |
CAS RN |
92144-80-4 |
Source
|
Record name | 1-Propanol, 3,3'-[1,2-ethanediylbis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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